molecular formula C13H13NO2 B11887579 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 62645-83-4

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

Cat. No.: B11887579
CAS No.: 62645-83-4
M. Wt: 215.25 g/mol
InChI Key: WMRRHWWQVMSYQG-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopenta[b]indole core with a methyl group at the 7th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps may include alkylation and carboxylation to introduce the methyl and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation or nitration can introduce new substituents on the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and reduced derivatives .

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl and carboxylic acid groups.

    7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a bromine atom instead of a methyl group.

    7-Phenylethynyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Features a phenylethynyl group at the 7th position.

Uniqueness: 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups allows for unique interactions and reactivity compared to its analogs .

Properties

CAS No.

62645-83-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-7-2-3-11-9(4-7)10-5-8(13(15)16)6-12(10)14-11/h2-4,8,14H,5-6H2,1H3,(H,15,16)

InChI Key

WMRRHWWQVMSYQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC(C3)C(=O)O

Origin of Product

United States

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